[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans
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Overview
Description
Preparation Methods
The synthesis of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Chemical Reactions Analysis
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biochemical processes, leading to various physiological effects .
Comparison with Similar Compounds
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans can be compared with other similar compounds, such as:
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride: Similar in structure but with different counterions.
N-((1r,3r)-3-Aminocyclobutyl)methanesulfonamide hydrochloride: Another structurally related compound with similar properties.
The uniqueness of this compound lies in its specific molecular configuration and the presence of the hydrobromide counterion, which can influence its chemical behavior and applications.
Properties
CAS No. |
2763740-95-8 |
---|---|
Molecular Formula |
C5H13BrN2O2S |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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